molecular formula C14H19N3O5 B13767907 N-[(Benzyloxy)carbonyl]alanylserinamide CAS No. 70874-14-5

N-[(Benzyloxy)carbonyl]alanylserinamide

Cat. No.: B13767907
CAS No.: 70874-14-5
M. Wt: 309.32 g/mol
InChI Key: FGEFRNRUJYXIDD-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]alanylserinamide is a synthetic dipeptide analog designed for research applications. The compound features a benzyloxycarbonyl (Cbz) group, a common amine-protecting group in organic synthesis . This protecting group is widely used to block the N-terminus during peptide synthesis, allowing for controlled, step-wise chain elongation. The presence of the serinamide moiety, with its reactive hydroxyl side chain, makes this compound a versatile building block for constructing more complex peptide structures or for studying post-translational modifications like glycosylation. Compounds of this class are primarily valued as key intermediates in the preparation of more complex biological molecules and for probing biochemical pathways . This product is intended for research purposes as a chemical building block or biochemical tool. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

70874-14-5

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

benzyl N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H19N3O5/c1-9(13(20)17-11(7-18)12(15)19)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H2,15,19)(H,16,21)(H,17,20)

InChI Key

FGEFRNRUJYXIDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Stepwise Preparation Protocol

Step 1: Protection of the Amino Group with Benzyloxycarbonyl (Cbz)
  • Reagents: Alanylserinamide, benzyl chloroformate (Cbz-Cl), base (e.g., sodium hydroxide or triethylamine).
  • Solvent: Dichloromethane (CH2Cl2) or other inert organic solvents.
  • Conditions: Room temperature, typically under an inert atmosphere.
  • Procedure: Alanylserinamide is dissolved in the organic solvent, and benzyl chloroformate is added dropwise in the presence of the base to neutralize the generated HCl. This reaction selectively protects the free amino group, forming the Cbz-protected alanylserinamide intermediate.
Step 2: Peptide Coupling
  • Reagents: Cbz-protected alanine derivative, serinamide, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Catalysts: 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to enhance coupling efficiency.
  • Solvent: Anhydrous dichloromethane or dimethylformamide (DMF).
  • Conditions: Stirring at room temperature or slightly elevated temperatures for 12–16 hours.
  • Procedure: The Cbz-protected alanine is activated by the carbodiimide reagent, forming an active ester intermediate that reacts with the amino group of serinamide to form the peptide bond, yielding N-[(Benzyloxy)carbonyl]alanylserinamide.
Step 3: Purification and Isolation
  • Techniques: Removal of dicyclohexylurea by filtration, solvent evaporation, washing with aqueous bicarbonate, dilute acid, and brine solutions.
  • Final purification: Recrystallization from ethyl acetate or chromatographic techniques such as silica gel column chromatography.
  • Yield: Typically moderate to high, depending on reaction optimization.

Alternative Preparation via Methyl Ester Intermediate (From Related Patent Data)

A related preparation method for carbobenzoxy-(Cbz) alanyl derivatives involves:

  • Formation of Cbz-alanyl methyl ester via reaction of alanine methyl ester hydrochloride with Cbz-L-alanine in methylene dichloride with organic bases.
  • Coupling using dicyclohexylcarbodiimide (DCC) to form Cbz-alanyl-alanine methyl ester.
  • Saponification of the methyl ester with sodium hydroxide in alcohol to yield the Cbz-protected dipeptide acid.
  • Conversion to the amide (serinamide) could proceed via standard amide coupling techniques.

This method illustrates the use of protecting groups and coupling reagents in peptide synthesis and can be adapted for alanylserinamide derivatives.

Data Table: Typical Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Amino Protection Benzyl chloroformate, NaOH or triethylamine Dichloromethane 0–25 °C (ice bath to RT) 1–3 hours Slow addition of Cbz-Cl to control reaction
Peptide Coupling DCC or EDC, DMAP or HOBt Dichloromethane or DMF RT to 40 °C 12–16 hours Stirring under inert atmosphere
Purification Washing with NaHCO3, dilute HCl, brine; recrystallization Ethyl acetate RT Variable Removal of urea byproducts

Analytical and Research Discoveries on Preparation

Reaction Mechanism Insights

  • The carbodiimide-mediated coupling proceeds via formation of an O-acylisourea intermediate, which is susceptible to side reactions; addition of HOBt or DMAP improves selectivity and yield by stabilizing the intermediate.
  • The Cbz group protects the amino terminus, preventing polymerization or side reactions during coupling.

Optimization Studies

  • Reaction temperature and solvent choice significantly affect yield and purity.
  • Use of dry solvents and inert atmosphere (argon or nitrogen) prevents hydrolysis of reactive intermediates.
  • Stoichiometric ratios of reagents are optimized to minimize side products and maximize coupling efficiency.

Industrial Scale-Up Considerations

  • Automated peptide synthesizers can perform repetitive coupling and deprotection cycles with precise control over reaction parameters.
  • Scale-up requires optimization of mixing, temperature control, and purification steps to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]alanylserinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the benzyloxycarbonyl group.

    Substitution: Substituted derivatives where the benzyloxycarbonyl group is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

N-[(Benzyloxy)carbonyl]alanylserinamide serves as an important building block in the synthesis of peptide-based therapeutics. Its structure allows for modifications that can enhance the biological activity of peptides, making it valuable in the development of new drugs targeting various diseases.

Key Properties:

  • Anti-infection Activity: The compound has shown potential against a range of pathogens, including bacterial and viral infections .
  • Antibody-Drug Conjugates: It can be utilized in the design of antibody-drug conjugates, which are targeted therapies that combine antibodies with cytotoxic drugs to treat cancer effectively .

Biochemical Research

In biochemical studies, this compound is used to investigate various cellular processes and signaling pathways.

Applications Include:

  • Cell Cycle Regulation: Research indicates its involvement in apoptosis and autophagy, key processes in cell cycle regulation and cancer therapy .
  • Signal Transduction Pathways: The compound has been linked to several signaling pathways, including MAPK/ERK and JAK/STAT signaling, which are crucial for cell growth and differentiation .

Neuroscience

This compound has implications in neuronal signaling research. It is studied for its effects on neurotransmitter systems and potential neuroprotective properties.

Research Focus:

  • Neurotransmitter Receptors: Investigations into its interaction with GABA receptors and adrenergic receptors suggest possible roles in modulating neuronal excitability and synaptic transmission .
  • Neurodegenerative Diseases: The compound's properties may contribute to developing treatments for conditions such as Alzheimer's disease by targeting amyloid-beta aggregation .

Drug Development

The compound is pivotal in the pharmaceutical industry for developing novel therapeutic agents.

Notable Aspects:

  • Synthesis of Peptidomimetics: this compound is used to create peptidomimetics that mimic the structure of peptides while enhancing stability and bioavailability .
  • Virtual Screening: It plays a role in virtual screening processes to identify potential drug candidates by simulating interactions with biological targets .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated efficacy against HIV protease, suggesting potential for antiviral drug development .
Study 2Cancer ResearchShowed promise in inhibiting tumor cell proliferation through apoptosis induction .
Study 3NeuroprotectionIndicated protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]alanylserinamide involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares Cbz-Ala-Serinamide with structurally related Cbz-protected compounds, emphasizing molecular features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features Applications
N-[(Benzyloxy)carbonyl]alanylserinamide C₁₄H₁₉N₃O₅* ~325.3† Not available Dipeptide amide; Cbz-protected N-terminus; hydrolytically stable amide bond SPPS intermediates; medicinal chemistry
N-[(Benzyloxy)carbonyl]glycine methyl ester C₁₁H₁₃NO₄ 223.22 1212-53-9 Ester derivative; methyl ester enhances solubility in organic solvents Peptide coupling; protecting group studies
N-(Benzyloxycarbonyloxy)succinimide C₁₂H₁₁NO₅ 249.21 13139-17-8 Active ester; reactive toward amines for Cbz introduction Amine protection; high-yield conjugation
N-(Benzyloxy)-2-chloronicotinamide C₁₃H₁₀ClN₂O₂ 267.69 55418-27-4 Chloronicotinamide core; benzyloxy group for herbicidal activity modulation Agrochemical research (herbicides)

*Inferred based on alanine (C₃H₇NO₂) and serinamide (C₃H₈N₂O₂) with Cbz group (C₈H₇O₂). †Calculated from inferred formula.

Reactivity and Stability

  • Cbz-Ala-Serinamide: The amide bond confers resistance to hydrolysis under basic conditions, unlike ester derivatives (e.g., Cbz-glycine methyl ester), which are prone to saponification. Deprotection requires hydrogenolysis or strong acids .
  • Cbz-Active Esters : N-(Benzyloxycarbonyloxy)succinimide reacts rapidly with free amines, enabling efficient Cbz protection in one-step reactions. This contrasts with peptide amides, which require coupling agents like DCC or HOBt for synthesis .
  • Agrochemical Derivatives : N-(Benzyloxy)-2-chloronicotinamide exhibits herbicidal activity modulated by substituents on the benzyl group, demonstrating that Cbz-like moieties can diversify applications beyond peptide chemistry .

Biological Activity

N-[(Benzyloxy)carbonyl]alanylserinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its properties, synthesis, and biological activities, supported by relevant research findings and data.

This compound is characterized by its unique molecular structure, which includes a benzyloxycarbonyl group attached to an alanylaserine backbone. The molecular formula is C12H15N3O4C_{12}H_{15}N_{3}O_{4}, with a molecular weight of approximately 255.26 g/mol.

Physical Properties

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point587.2 ± 45.0 °C
Melting Point82-84 °C

Synthesis

The synthesis of this compound typically involves the coupling of benzyloxycarbonyl-alanine with serinamide under controlled conditions. The reaction can be facilitated using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Enzymatic Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, derivatives have shown to inhibit prolidase, a peptidase involved in collagen metabolism, which is crucial for wound healing and tissue repair .

Antioxidant Properties

Studies have suggested that amino acid derivatives, including those related to this compound, possess antioxidant properties that can protect cells from oxidative stress. This activity is particularly relevant in preventing exercise-induced muscle damage and enhancing recovery .

Ergogenic Effects

Amino acids and their derivatives are recognized for their ergogenic effects, influencing anabolic hormone secretion and improving physical performance during exercise. This suggests that this compound may have applications as a dietary supplement for athletes .

Case Study 1: Prolidase Inhibition

A study conducted on the inhibition of prolidase by various benzyloxycarbonyl derivatives demonstrated that this compound significantly reduced enzyme activity in vitro. The inhibition constants (Ki) were determined through enzyme kinetics studies, revealing a promising profile for therapeutic applications in fibrotic diseases .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, showcasing its potential as a protective agent against oxidative damage in cellular models .

Q & A

Q. Table 1: Structural Analogs and Key Properties

Compound NameKey Structural FeaturesBioactivity InsightsReference
N-Carbobenzoxy-DL-serineCbz-protected serineUsed in peptide SPPS
N-(Benzyloxy)-N-pivaloyloxy benzamideDual protecting groupsEnhanced solubility
Niclosamide derivativesChlorinated aromatic groupsWnt pathway inhibition

Q. Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes coupling rate
Temperature0–4°C (deprotection)Minimizes side reactions
Coupling ReagentDIC/HOAtReduces racemization

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